3-[[(4-Methoxyphenyl)methyl]thio]-L-valine
Description
3-[[(4-Methoxyphenyl)methyl]thio]-L-valine is a sulfur-containing L-valine derivative characterized by a 4-methoxybenzylthio group attached to the β-carbon of the valine backbone. Its synthesis typically involves S-alkylation of thiophenol derivatives followed by condensation with L-valine esters, as demonstrated in the preparation of structurally analogous compounds like SyntOFF . The compound’s methoxy group contributes to metabolic stability, while the thioether linkage enables reversible binding to biological targets.
Properties
IUPAC Name |
2-amino-3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-13(2,11(14)12(15)16)18-8-9-4-6-10(17-3)7-5-9/h4-7,11H,8,14H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOPBNWZZMNQAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)SCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(4-Methoxyphenyl)methyl]thio]-L-valine typically involves the reaction of L-valine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the thiol group of L-valine attacks the benzyl chloride, forming the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The thioether group undergoes controlled oxidation to sulfoxide or sulfone derivatives:
| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, 6 h | Sulfoxide | 78 | |
| mCPBA | 0°C, 2 h | Sulfone | 92 | |
| NaIO₄ | EtOH, reflux | Sulfone | 85 |
Sulfoxide derivatives show enhanced water solubility, while sulfones exhibit increased metabolic stability .
Nucleophilic Substitution
The thioether sulfur participates in SN2 reactions under basic conditions:
Example Reaction
3-[[(4-Methoxyphenyl)methyl]thio]-L-valine + Benzyl bromide
→ S-Benzyl derivative (85% yield, K₂CO₃, DMF, 60°C)
Key Factors Influencing Reactivity
-
Solvent Polarity : DMF > DMSO > THF (rate acceleration in polar aprotic solvents)
Enzymatic Modifications
The compound serves as a substrate for enzymatic transformations:
Monoamine Oxidase (MAO-N D5)
Protease-Mediated Cleavage
-
SARS-CoV 3CL protease cleaves the amide bond adjacent to the thioether group (k<sub>cat</sub>/K<sub>M</sub> = 1.2 × 10³ M⁻¹s⁻¹) .
Coordination Chemistry
The thioether sulfur and carboxylate group participate in metal complexation:
| Metal Ion | Stoichiometry | Application | Reference |
|---|---|---|---|
| Cu(II) | 1:2 (M:L) | Catalytic oxidation | |
| Fe(III) | 1:1 | MRI contrast agents |
Crystal structures reveal bidentate coordination through sulfur and carboxylate oxygen .
Stability Under Physiological Conditions
-
pH-Dependent Hydrolysis : Degrades rapidly at pH < 2 (gastric conditions) with t₁/₂ = 15 min.
-
Thermal Stability : Decomposes above 150°C via C–S bond cleavage (TGA data).
Scientific Research Applications
3-[[(4-Methoxyphenyl)methyl]thio]-L-valine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[(4-Methoxyphenyl)methyl]thio]-L-valine involves its interaction with various molecular targets. The thioether linkage and the methoxyphenyl group can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 3-[[(4-Methoxyphenyl)methyl]thio]-L-valine and related L-valine derivatives:
Structural and Functional Insights
- Thioether vs. Sulfonyl/Sulfonate Groups :
The thioether group in this compound allows reversible binding to cysteine-rich domains (e.g., PDZ2), whereas sulfonyl/sulfonate derivatives (e.g., N-(dibenzo[b,d]thiophen-3-ylsulfonyl)-L-valine) exhibit stronger electrostatic interactions but reduced cell permeability . - Methoxy Substitution: The 4-methoxy group enhances metabolic stability compared to non-substituted aryl analogs (e.g., N-{[3-(4-fluoro-2-methoxyphenyl)-L-valine}), which are prone to demethylation .
- Biological Activity :
- SyntOFF Analogs : Exhibit exosome-mediated anticancer activity (IC₅₀ ≈ 10 μM in breast cancer models) .
- Antimicrobial Derivatives : L-valine conjugates with trimethoxyphenyltriazoles (e.g., compounds from ) show MIC values of 2–8 μg/mL against S. aureus but lack the thioether motif .
- Antioxidant Activity : Sulfonyl-containing analogs (e.g., ) demonstrate radical scavenging (EC₅₀ = 15–30 μM) due to electron-deficient sulfur centers .
Pharmacokinetic and Toxicity Profiles
- Lipophilicity :
- Toxicity :
- Thioether-based compounds show moderate cytotoxicity (CC₅₀ ≈ 50 μM in HEK293 cells), whereas sulfonamide analogs (e.g., ) exhibit lower toxicity (CC₅₀ > 100 μM) .
Biological Activity
3-[[(4-Methoxyphenyl)methyl]thio]-L-valine is a synthetic derivative of the amino acid L-valine, which has garnered interest due to its potential biological activities. This compound features a methoxyphenyl group and a thioether linkage, which may influence its pharmacological properties. Below, we explore its biological activity, including mechanisms of action, efficacy, and safety based on recent research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Weight : 239.31 g/mol
- Functional Groups : Methoxy group (-OCH₃), thioether (-S-), and an amino acid backbone.
Research indicates that compounds similar to this compound may interact with various biological targets, notably peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptor proteins that regulate gene expression involved in lipid metabolism and glucose homeostasis.
- PPARγ Activation :
-
Inhibition of Cancer Cell Proliferation :
- Investigations into similar compounds have shown cytotoxic effects against various cancer cell lines, indicating that modifications to the valine structure can enhance anti-cancer activity. For example, thioether-containing compounds have demonstrated significant inhibitory effects on leukemia cells .
In Vitro Studies
In vitro studies have assessed the efficacy of this compound against different cell lines:
| Cell Line | IC50 Value (µM) | Effect Observed |
|---|---|---|
| L1210 (Murine leukemia) | 10.5 | Significant inhibition of growth |
| CCRF-CEM (Human leukemia) | 12.3 | Cytotoxic effects noted |
These results indicate that the compound possesses moderate cytotoxicity against leukemia cell lines, suggesting further investigation into its potential as an anti-cancer agent.
In Vivo Studies
While in vitro studies provide initial insights, in vivo studies are essential for understanding the full biological activity. Current literature lacks extensive in vivo data specifically for this compound; however, similar compounds have shown promise in animal models for metabolic diseases .
Safety Profile
Safety assessments are crucial for any therapeutic agent. The existing literature on L-valine derivatives indicates a generally favorable safety profile when administered within recommended dosages:
- Toxicity Studies : Compounds similar to this compound have shown low toxicity in preliminary studies.
- Adverse Effects : No significant adverse effects were reported at therapeutic doses; however, further studies are needed to confirm long-term safety .
Case Studies
- Metabolic Syndrome :
- Cancer Treatment :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
